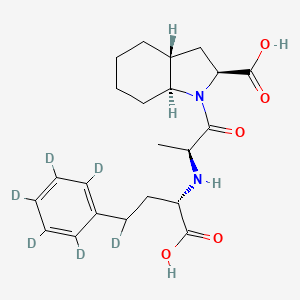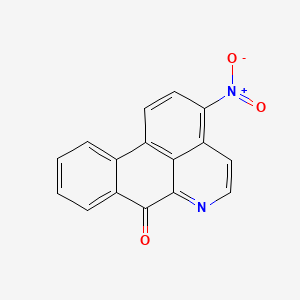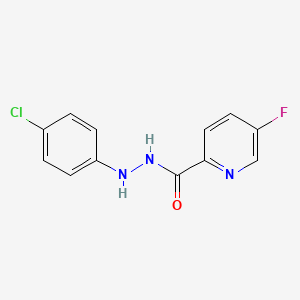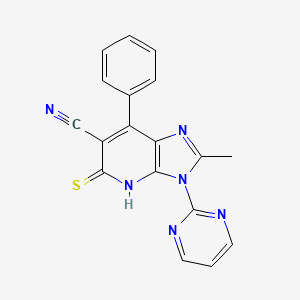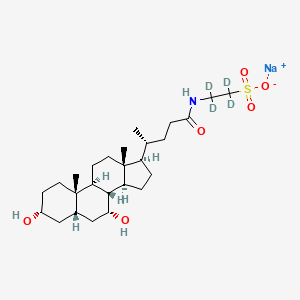
Tyrosinase-IN-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosinase-IN-7 is a potent inhibitor of the enzyme tyrosinase, which is crucial in the biosynthesis of melanin Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols such as tyrosine and dopamine, leading to the production of melanin and other pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-7 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
Tyrosinase-IN-7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced back to its original form from quinones.
Substitution: Functional groups on this compound can be substituted with other groups to modify its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.
Major Products
The major products formed from these reactions include various quinones and substituted derivatives of this compound, which can have different levels of inhibitory activity against tyrosinase.
科学的研究の応用
Tyrosinase-IN-7 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: It helps in understanding the role of tyrosinase in melanin biosynthesis and its regulation.
Medicine: It has potential therapeutic applications in treating hyperpigmentation disorders and melanoma.
Industry: It is used in the development of skin-whitening products and as a preservative to prevent browning in food products.
作用機序
Tyrosinase-IN-7 exerts its effects by binding to the active site of tyrosinase, thereby inhibiting its catalytic activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of phenolic substrates. This inhibition disrupts the production of melanin, leading to reduced pigmentation.
類似化合物との比較
Similar Compounds
Kojic Acid: Another tyrosinase inhibitor used in cosmetics for skin whitening.
Arbutin: A glycosylated hydroquinone used in skin-lightening products.
Hydroquinone: A potent skin-lightening agent but with potential side effects.
Uniqueness of Tyrosinase-IN-7
This compound is unique due to its high specificity and potency in inhibiting tyrosinase. Unlike some other inhibitors, it has a lower risk of side effects and can be used in lower concentrations to achieve the desired effect.
特性
分子式 |
C15H10O5 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC名 |
(2Z)-2-[(2,4-dihydroxyphenyl)methylidene]-7-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O5/c16-9-5-4-8(12(18)7-9)6-13-14(19)10-2-1-3-11(17)15(10)20-13/h1-7,16-18H/b13-6- |
InChIキー |
YYGLODWQUMPWFP-MLPAPPSSSA-N |
異性体SMILES |
C1=CC2=C(C(=C1)O)O/C(=C\C3=C(C=C(C=C3)O)O)/C2=O |
正規SMILES |
C1=CC2=C(C(=C1)O)OC(=CC3=C(C=C(C=C3)O)O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione](/img/structure/B12400275.png)
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)



